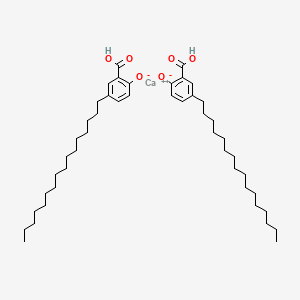

Calcium(2+) 5-hexadecylsalicylate

Beschreibung

Calcium(2+) 5-hexadecylsalicylate (CAS: 90268-86-3) is a calcium salt derived from 5-hexadecylsalicylic acid. Its structure comprises a calcium ion (Ca²⁺) coordinated to two deprotonated salicylate moieties, each substituted with a hexadecyl (C₁₆H₃₃) chain at the 5-position. This compound is characterized by its amphiphilic nature due to the long alkyl chain, which enhances lipid solubility and surfactant properties. It is commonly utilized in industrial applications, such as corrosion inhibition, lubricant additives, and stabilizers in polymer formulations .

Eigenschaften

CAS-Nummer |

68540-40-9 |

|---|---|

Molekularformel |

C46H74CaO6 |

Molekulargewicht |

763.2 g/mol |

IUPAC-Name |

calcium;2-carboxy-4-hexadecylphenolate |

InChI |

InChI=1S/2C23H38O3.Ca/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-17-18-22(24)21(19-20)23(25)26;/h2*17-19,24H,2-16H2,1H3,(H,25,26);/q;;+2/p-2 |

InChI-Schlüssel |

SBVUPGIGCNUENE-UHFFFAOYSA-L |

Kanonische SMILES |

CCCCCCCCCCCCCCCCC1=CC(=C(C=C1)[O-])C(=O)O.CCCCCCCCCCCCCCCCC1=CC(=C(C=C1)[O-])C(=O)O.[Ca+2] |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Calcium Alkylsalicylates: Chain Length Variations

Calcium(2+) 5-hexadecylsalicylate belongs to a broader class of calcium alkylsalicylates. Key structural analogues include:

- Calcium(2+) neoundecanoate (CAS: 90268-85-2): Features a shorter C₁₁ alkyl chain.

- Calcium(2+) neononanoate (CAS: 90268-88-5): Contains a C₉ alkyl chain.

Key Differences :

- Solubility: Longer alkyl chains (e.g., C₁₆ in 5-hexadecylsalicylate) reduce water solubility but enhance compatibility with nonpolar matrices like oils or polymers.

- Thermal Stability: Higher chain length correlates with increased melting points due to stronger van der Waals interactions. For example, 5-hexadecylsalicylate (C₁₆) exhibits a melting point >150°C, whereas neononanoate (C₉) melts at ~90°C .

- Applications: Shorter-chain derivatives (e.g., neononanoate) are preferred in coatings requiring rapid drying, while longer-chain variants (e.g., 5-hexadecylsalicylate) excel in high-temperature lubricants .

Table 1: Comparative Properties of Calcium Alkylsalicylates

| Compound | CAS Number | Alkyl Chain Length | Melting Point (°C) | Primary Applications |

|---|---|---|---|---|

| Calcium(2+) 5-hexadecylsalicylate | 90268-86-3 | C₁₆ | >150 | Lubricants, polymer stabilizers |

| Calcium(2+) neononanoate | 90268-88-5 | C₉ | ~90 | Coatings, adhesives |

| Calcium(2+) neoundecanoate | 90268-85-2 | C₁₁ | ~110 | Plasticizers, surfactants |

Other Organic Calcium Salts: Functional Group Diversity

Calcium Gluconate (CAS: 299-28-5)

- Structure : Calcium coordinated to gluconate ions (carbohydrate-derived anions).

- Properties : High water solubility (3.3 g/100 mL at 25°C) and low lipid solubility due to hydrophilic hydroxyl groups.

- Applications : Widely used in medical settings for treating hypocalcemia and as an antidote for hyperkalemia .

- Contrast with 5-Hexadecylsalicylate: Unlike the lipophilic 5-hexadecylsalicylate, calcium gluconate’s hydrophilicity limits its use in non-aqueous systems but enhances bioavailability in pharmaceuticals .

Inorganic Calcium Salts: Structural Simplicity

Calcium Chloride Dihydrate (CAS: 6093260)

- Structure: Inorganic salt with formula CaCl₂·2H₂O.

- Properties : Extreme hygroscopicity, high water solubility (74.5 g/100 mL at 20°C), and low thermal stability (decomposes at 175°C).

- Applications : Desiccants, de-icing agents, and food preservatives .

- Contrast : The ionic nature of CaCl₂ enables rapid dissociation in water, whereas 5-hexadecylsalicylate’s organic matrix provides controlled release in hydrophobic environments .

Metal Carboxylates: Role of the Metal Center

Cadmium Oxalate (CAS: 15607650)

- Structure : Cd²⁺ coordinated to oxalate (C₂O₄²⁻) ions.

- Properties: Low water solubility (0.004 g/100 mL) and high toxicity. Classified as a Substance of Very High Concern (SVHC) under EU REACH regulations due to carcinogenicity .

- Contrast: While both compounds are metal carboxylates, calcium’s biocompatibility contrasts sharply with cadmium’s toxicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.